Retronecine 7,9-bis(p-nitrobenzoate)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of retronecine 7,9-bis(p-nitrobenzoate) typically involves the esterification of retronecine with p-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.
Industrial Production Methods
While specific industrial production methods for retronecine 7,9-bis(p-nitrobenzoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Retronecine 7,9-bis(p-nitrobenzoate) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Amino derivatives of retronecine.
Reduction: Carboxylic acids and alcohols.
Substitution: Various substituted retronecine derivatives depending on the nucleophile used.
Scientific Research Applications
Retronecine 7,9-bis(p-nitrobenzoate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of retronecine 7,9-bis(p-nitrobenzoate) involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes, disruption of cellular membranes, or induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Heliotridine: An enantiomer of retronecine with similar chemical properties but different biological activities.
Platynecine: A pyrrolizidine alkaloid with a saturated base, making it less toxic compared to retronecine.
Uniqueness
Retronecine 7,9-bis(p-nitrobenzoate) is unique due to the presence of two p-nitrobenzoate groups, which significantly alter its chemical reactivity and potential applications. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
52031-08-0 |
---|---|
Molecular Formula |
C22H19N3O8 |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
[(7R,8R)-7-(4-nitrobenzoyl)oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C22H19N3O8/c26-21(14-1-5-17(6-2-14)24(28)29)32-13-16-9-11-23-12-10-19(20(16)23)33-22(27)15-3-7-18(8-4-15)25(30)31/h1-9,19-20H,10-13H2/t19-,20-/m1/s1 |
InChI Key |
GTRITHBPPJIKNF-WOJBJXKFSA-N |
Isomeric SMILES |
C1CN2CC=C([C@@H]2[C@@H]1OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CN2CC=C(C2C1OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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